
Heptan-3-yl 2-bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptan-3-yl 2-bromoacetate is an organic compound with the molecular formula C9H17BrO2 It is an ester derived from heptan-3-ol and bromoacetic acid
準備方法
Synthetic Routes and Reaction Conditions: Heptan-3-yl 2-bromoacetate can be synthesized through the esterification reaction between heptan-3-ol and bromoacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
化学反応の分析
Types of Reactions: Heptan-3-yl 2-bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield heptan-3-ol and bromoacetic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as heptan-3-yl azide or heptan-3-yl thiocyanate.
Hydrolysis: Heptan-3-ol and bromoacetic acid.
Reduction: Heptan-3-yl alcohol.
科学的研究の応用
Heptan-3-yl 2-bromoacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of heptan-3-yl 2-bromoacetate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions.
類似化合物との比較
Heptan-3-yl acetate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-bromoacetate: Similar reactivity but with a shorter alkyl chain, affecting its physical properties and solubility.
Heptan-3-yl chloroacetate: Contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
Uniqueness: Heptan-3-yl 2-bromoacetate is unique due to its specific combination of a heptan-3-yl group and a bromoacetate moiety, which imparts distinct reactivity and applications in organic synthesis and industrial processes.
特性
CAS番号 |
59956-53-5 |
|---|---|
分子式 |
C9H17BrO2 |
分子量 |
237.13 g/mol |
IUPAC名 |
heptan-3-yl 2-bromoacetate |
InChI |
InChI=1S/C9H17BrO2/c1-3-5-6-8(4-2)12-9(11)7-10/h8H,3-7H2,1-2H3 |
InChIキー |
YISRSMKWOWPTKR-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)OC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


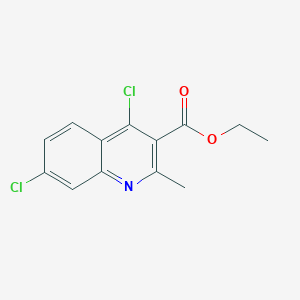

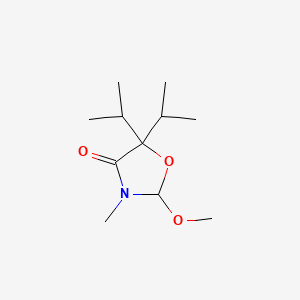

![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)


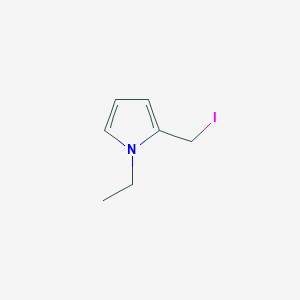
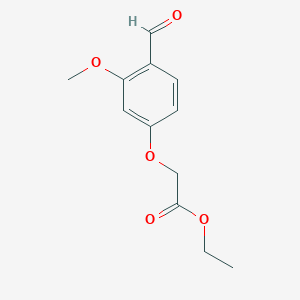
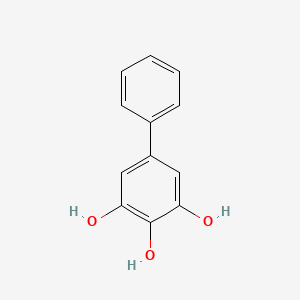
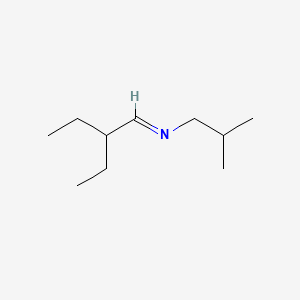
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)
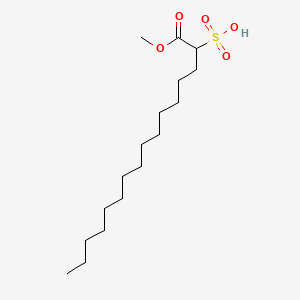
![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
